Diphenyl adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

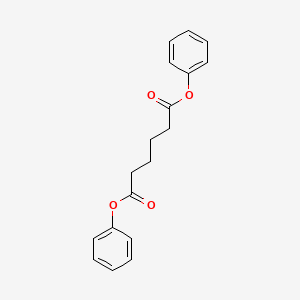

Structure

3D Structure

Properties

IUPAC Name |

diphenyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIFKMOUQSYRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335714 | |

| Record name | Diphenyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-37-7 | |

| Record name | 1,6-Diphenyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenyl Adipate from Adipic Acid and Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing diphenyl adipate from adipic acid and phenol. The information compiled herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in chemical synthesis and drug development, offering detailed experimental protocols, comparative data, and visual representations of the core chemical processes.

Introduction

This compound, the diester of adipic acid and phenol, is a chemical intermediate with applications in the synthesis of polymers, plasticizers, and specialty chemicals. Its production primarily involves the esterification of adipic acid with phenol. This guide will explore the prevalent methods for this synthesis, including direct acid-catalyzed esterification, synthesis via adipoyl chloride, and transesterification.

Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The selection of a particular method often depends on factors such as desired purity, reaction efficiency, and the availability of starting materials and catalysts.

Direct Acid-Catalyzed Esterification

Direct esterification is a fundamental approach for the synthesis of this compound, involving the reaction of adipic acid with phenol in the presence of an acid catalyst. To drive this equilibrium reaction toward the formation of the product, the continuous removal of the water byproduct is essential.[1]

Commonly employed catalysts for this reaction include strong mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocol: Direct Esterification using Sulfuric Acid

While a specific protocol for this compound was not found in the immediate literature, a general procedure for acid-catalyzed esterification can be adapted. The following is a representative protocol based on analogous esterification reactions:

-

Reaction Setup: A reaction flask equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a mechanical stirrer is charged with adipic acid (1.0 eq.), phenol (2.2 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

-

Catalyst Addition: Concentrated sulfuric acid (e.g., 0.1 to 0.5 moles per mole of carboxylic acid) is carefully added to the reaction mixture.[2] The use of a significant excess of sulfuric acid can lead to higher yields by acting as both a catalyst and a dehydrating agent.[2]

-

Reaction: The mixture is heated to reflux, and the water generated is continuously removed by azeotropic distillation. The reaction progress can be monitored by measuring the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent) to yield the final product.

Synthesis from Adipoyl Chloride

An alternative route to this compound involves the use of a more reactive derivative of adipic acid, adipoyl chloride. This method circumvents the equilibrium limitations of direct esterification and can often be performed under milder conditions. The reaction of adipoyl chloride with phenol proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis from Adipoyl Chloride

Drawing from procedures for the synthesis of similar diaryl esters, such as diphenyl isophthalate, a protocol for this compound can be outlined as follows:

-

Reaction Setup: A solution of phenol (2.0 eq.) and a base (e.g., pyridine or triethylamine, 2.0 eq.) in an inert solvent (e.g., dichloromethane or cyclohexane) is prepared in a reaction flask equipped with a dropping funnel, a stirrer, and an inert atmosphere (e.g., nitrogen).

-

Adipoyl Chloride Addition: A solution of adipoyl chloride (1.0 eq.) in the same solvent is added dropwise to the phenol solution at a controlled temperature (e.g., 0-10 °C).

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Work-up: The reaction mixture is washed with water, dilute hydrochloric acid (to remove the base), and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization. A patent for the synthesis of diphenylisophthalate from m-phthaloyl chloride and phenol reports a yield of 98.14% with a purity of 99.83% using a phase-transfer catalyst.[3]

Transesterification

Transesterification offers another viable pathway to this compound. This method typically involves the reaction of a dialkyl adipate (e.g., dimethyl adipate or diethyl adipate) with phenol in the presence of a suitable catalyst. The reaction is driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol). Various catalysts, including metal oxides and titanocene complexes, have been reported for similar transesterification reactions, such as the synthesis of diphenyl carbonate from dimethyl carbonate and phenol.[1][4]

Experimental Protocol: Transesterification of Dimethyl Adipate

Based on general transesterification procedures, the following protocol can be proposed:

-

Reaction Setup: A mixture of dimethyl adipate (1.0 eq.), phenol (2.5 eq.), and a catalyst (e.g., a titanium-based catalyst or a metal oxide) is placed in a reaction vessel equipped for distillation.

-

Reaction: The mixture is heated to a high temperature (e.g., 180-220 °C) to initiate the transesterification. The methanol generated is continuously removed by distillation, shifting the equilibrium towards the product.

-

Monitoring: The progress of the reaction can be monitored by observing the amount of methanol collected.

-

Purification: After the reaction is complete, the excess phenol can be removed by vacuum distillation. The remaining crude this compound can then be purified by recrystallization.

Data Presentation

The following tables summarize the key parameters for the different synthetic routes to this compound. It is important to note that specific quantitative data for the direct synthesis of this compound is not extensively available in the public domain, and some of the data presented is based on analogous reactions.

| Synthesis Method | Reactants | Catalyst | Typical Reaction Temperature | Key Advantages | Key Disadvantages | Reported Yield (Analogous Reactions) |

| Direct Esterification | Adipic Acid, Phenol | Sulfuric Acid, p-Toluenesulfonic Acid | High (Reflux) | Atom economical, readily available starting materials. | Equilibrium limited, requires water removal, harsh conditions. | >90% (for other esters with excess H₂SO₄)[2] |

| From Adipoyl Chloride | Adipoyl Chloride, Phenol | Base (e.g., Pyridine) | Room Temperature | High reactivity, high yield, milder conditions. | Adipoyl chloride is more expensive and moisture-sensitive. | >98% (for diphenyl isophthalate)[3] |

| Transesterification | Dimethyl Adipate, Phenol | Metal Oxides, Titanates | High (180-220 °C) | Can be driven to completion by byproduct removal. | Requires higher temperatures, catalyst may be expensive. | Phenol conversion up to 86.4% (for diphenyl carbonate)[5] |

Visualization of Processes

To better illustrate the relationships and workflows described, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways and Experimental Workflows

Conclusion

The synthesis of this compound from adipic acid and phenol can be accomplished through several effective methods. Direct acid-catalyzed esterification is a straightforward approach, although it requires forcing conditions to overcome equilibrium limitations. The use of adipoyl chloride provides a high-yielding alternative under milder conditions, albeit with a more expensive starting material. Transesterification presents another viable option, particularly for large-scale production where the removal of a volatile byproduct is feasible. The choice of the optimal synthetic route will depend on the specific requirements of the application, including cost, desired purity, and available equipment. This guide provides the foundational knowledge and procedural outlines to assist researchers in the successful synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. US5302748A - Esterification process - Google Patents [patents.google.com]

- 3. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 4. Transesterification of dimethyl carbonate and phenol to diphenyl carbonate catalyzed by titanocene complexes [ouci.dntb.gov.ua]

- 5. Transesterification of dimethyl carbonate and phenol to diphenyl carbonate catalyzed by samarium diiodide [ouci.dntb.gov.ua]

Physicochemical Properties of Diphenyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Diphenyl adipate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

This compound, with the CAS number 3195-37-7, is the diphenyl ester of hexanedioic acid.[1][2] It is a compound of interest in polymer science and as a plasticizer.[3] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2][4][5] |

| Molecular Weight | 298.33 g/mol | [1][2][4][5] |

| Melting Point | 105.5-106 °C | [6] |

| Boiling Point (Predicted) | 444.5 ± 28.0 °C | [6] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [6] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Rotatable Bond Count | 9 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Synthesis and Reactivity

This compound is primarily synthesized through the esterification of adipic acid with phenol.[3] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.[3] An alternative synthetic route is transesterification, involving the reaction of a diester of adipic acid (such as dimethyl adipate or diethyl adipate) with phenol.[3]

The primary reactions of this compound include hydrolysis and transesterification. Hydrolysis, the reverse of its synthesis, yields adipic acid and phenol.[3] Transesterification with other alcohols or diols is a key reaction in polymer chemistry, for example, in the production of polyesters.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[7][8][9]

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.[9][10] A capillary tube is sealed at one end and the powdered sample is packed into it to a height of about 1 cm, ensuring tight packing without air gaps.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9][11] This assembly is then placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus) containing a high-boiling point liquid like paraffin oil.[9][12]

-

Heating and Observation: The heating bath is heated gently and stirred continuously to ensure uniform temperature distribution.[8] The temperature is recorded at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting).[7][8] A pure substance will have a sharp melting point with a narrow range of 1-2°C.[7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[13][14][15]

Methodology:

-

Apparatus Setup: A small amount of this compound is placed in a distillation flask. A few boiling chips are added to ensure smooth boiling.[14] A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.[14]

-

Heating: The flask is heated gently.[14] As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation: The temperature at which the liquid is actively boiling and a steady stream of distillate is collected is recorded as the boiling point.[13] This temperature should remain constant during the distillation of a pure compound.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[16]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask. The mixture is stirred or shaken at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[17]

-

Separation: The undissolved solid is removed by filtration or centrifugation, yielding a clear saturated solution.[17]

-

Analysis of the Saturated Solution: A known volume of the saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid (this compound) is measured.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.[16] This can be expressed in units such as g/L or mol/L. For sparingly soluble substances, more sensitive analytical techniques like spectroscopy or chromatography may be required to determine the concentration of the solute in the saturated solution.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound like this compound are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, further experimental validation under relevant conditions is recommended.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 3195-37-7 [chemicalbook.com]

- 3. This compound | 3195-37-7 | Benchchem [benchchem.com]

- 4. Adipic acid, diphenyl ester [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 3195-37-7 [amp.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

Technical Guide: Diphenyl Adipate (CAS No. 3195-37-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diphenyl adipate (CAS No. 3195-37-7), a significant chemical intermediate in polymer science. The document details its physicochemical properties, synthesis, and key applications, with a focus on its role as a monomer in the production of high-performance polymers such as polyesters and polyamides. Detailed experimental protocols for the synthesis of this compound and its subsequent polymerization are provided to enable practical application in a research and development setting. This guide is intended to be a valuable resource for professionals in chemistry, materials science, and related fields.

Introduction

This compound is a diester of adipic acid and phenol. It serves as a crucial building block in the synthesis of various polymers. Its aromatic ester structure imparts desirable properties to the resulting polymers, including enhanced thermal stability and specific mechanical characteristics. The development of adipate esters is closely linked to the history of the plastics industry and the ongoing search for advanced polymer additives.[1] While initially, phthalate-based plasticizers were prevalent, concerns over their potential environmental and health risks have led to the increased use of alternatives like adipate esters.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3195-37-7 | [2] |

| Molecular Formula | C₁₈H₁₈O₄ | [2] |

| Molecular Weight | 298.33 g/mol | [2] |

| Melting Point | 105.5-106 °C | |

| Boiling Point (Predicted) | 444.5 ± 28.0 °C | |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | |

| Topological Polar Surface Area | 52.6 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 9 | [2] |

| Appearance | White crystalline solid (typical) | |

| Solubility | Soluble in organic solvents such as diphenyl ether. | [3] |

Synthesis of this compound

This compound can be synthesized via the direct esterification of adipic acid with phenol. This reaction is typically catalyzed by a strong acid, and the removal of water is necessary to drive the equilibrium towards the formation of the product.[1]

Experimental Protocol: Direct Esterification

Materials:

-

Adipic acid

-

Phenol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1 equivalent), phenol (2.2 equivalents), and p-toluenesulfonic acid (0.05 equivalents) in toluene.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Polymer Synthesis

This compound is a versatile monomer used in the synthesis of various polymers, including polyesters and polyamides. Its use in polymerization often involves transesterification or polycondensation reactions.

Synthesis of Polyesters via Transesterification

This compound can undergo transesterification with various diols to form polyesters.[1] This method is particularly useful as the phenol byproduct can be readily removed.

Experimental Protocol: Transesterification with 1,4-Butanediol

Materials:

-

This compound

-

1,4-Butanediol

-

Zinc acetate (catalyst)

-

Nitrogen gas inlet

-

Vacuum source

-

Schlenk line or similar apparatus

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge this compound (1 equivalent), 1,4-butanediol (1.2 equivalents), and zinc acetate (catalyst, e.g., 0.1 mol%).

-

Heat the mixture under a gentle stream of nitrogen to a temperature of approximately 180-200 °C to initiate the transesterification, during which phenol will begin to distill off.

-

After the majority of the phenol has been removed, gradually apply a vacuum to the system while increasing the temperature to 220-240 °C to facilitate the removal of the remaining phenol and drive the polymerization to completion.

-

Continue the reaction under high vacuum for several hours until the desired polymer viscosity is achieved.

-

Cool the polymer to room temperature under a nitrogen atmosphere.

Synthesis of Polyamides via Polycondensation

The reaction of this compound with diamines leads to the formation of polyamides, which are known for their excellent mechanical properties and thermal stability.[1]

Experimental Protocol: Polycondensation with Hexamethylenediamine

Materials:

-

This compound

-

Hexamethylenediamine

-

m-Cresol (solvent)

-

Nitrogen gas inlet

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in m-cresol.

-

Slowly add an equimolar amount of molten hexamethylenediamine to the solution with vigorous stirring.

-

Heat the reaction mixture to a temperature of approximately 180-200 °C under a nitrogen atmosphere.

-

Phenol, a byproduct of the condensation reaction, will be formed. The reaction is driven to completion by the removal of phenol.

-

After several hours of reaction, the resulting polyamide will precipitate from the solution.

-

Cool the mixture to room temperature, and isolate the polymer by filtration.

-

Wash the polymer with a suitable solvent (e.g., ethanol) to remove any residual solvent and unreacted monomers.

-

Dry the polyamide product under vacuum.

Enzymatic Synthesis of Polyesters

Recent advancements in green chemistry have explored the use of enzymes, such as lipases, to catalyze the synthesis of polyesters.[1] This approach offers milder reaction conditions and can lead to polymers with high molecular weights.[3] Enzymatic polycondensation can be carried out in bulk (solvent-free) or in a solvent like diphenyl ether.[3]

Experimental Protocol: Lipase-Catalyzed Polycondensation

Materials:

-

This compound

-

1,6-Hexanediol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Diphenyl ether (optional, as solvent)

-

Vacuum source

Procedure:

-

Combine equimolar amounts of this compound and 1,6-hexanediol in a reaction vessel.

-

Add the immobilized lipase (typically 5-10% by weight of the monomers).

-

For a solvent-based reaction, add diphenyl ether. For a bulk reaction, no solvent is added.

-

Heat the mixture to a moderate temperature (e.g., 80-100 °C) under a nitrogen atmosphere for an initial oligomerization step (e.g., 2 hours).

-

After the initial phase, apply a vacuum to remove the phenol byproduct and drive the polymerization forward.

-

Continue the reaction under vacuum for an extended period (e.g., 24-48 hours) until the desired molecular weight is achieved.

-

Dissolve the polymer in a suitable solvent (e.g., chloroform) and separate the immobilized enzyme by filtration for potential reuse.

-

Precipitate the polymer by adding a non-solvent (e.g., methanol) and collect the product by filtration.

-

Dry the polyester product under vacuum.

Visualizations

The following diagrams illustrate the key chemical transformations discussed in this guide.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Diphenyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of diphenyl adipate. It includes detailed experimental protocols for its preparation and a summary of its key physicochemical and spectroscopic properties, presented in a format tailored for scientific and research applications.

Molecular Structure and Formula

This compound is the diester of adipic acid and phenol. Its molecular structure consists of a central six-carbon aliphatic chain (the adipoyl group) flanked by two phenyl groups attached via ester linkages.

Chemical Identifiers:

-

IUPAC Name: Hexanedioic acid, 1,6-diphenyl ester[1]

-

Synonyms: Adipic acid diphenyl ester, Diphenyl hexanedioate[1]

-

Molecular Weight: 298.33 g/mol [1]

Structural Representation:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White solid | |

| Melting Point | 105.5-106 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 444.5 ± 28.0 °C | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |

| Molecular Weight | 298.33 g/mol | [1] |

| CAS Number | 3195-37-7 | [1][2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing a fragmentation pattern that can be used for its identification.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the aromatic rings. Key expected peaks include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester carbonyl stretch) | 1750 - 1735 |

| C-O (ester stretch) | 1300 - 1000 |

| C-H (aromatic stretch) | 3100 - 3000 |

| C=C (aromatic ring stretch) | 1600 - 1450 |

| C-H (aliphatic stretch) | 3000 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the phenyl groups and the methylene protons of the adipic acid backbone.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the phenyl rings, and the methylene carbons of the adipate chain.

Note: Specific, experimentally-derived NMR and IR data for this compound were not available in the searched literature. The provided information is based on characteristic functional group frequencies and chemical shift ranges.

Experimental Protocols for Synthesis

This compound can be synthesized through several methods, with the most common being the direct esterification of adipic acid with phenol. An alternative sustainable method involves the use of diphenyl carbonate.

Synthesis via Direct Esterification of Adipic Acid and Phenol

This method involves the reaction of adipic acid with phenol in the presence of an acid catalyst, with the continuous removal of water to drive the reaction to completion.[3]

Reaction:

Adipic Acid + 2 Phenol ⇌ this compound + 2 H₂O

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid (1.0 equivalent), phenol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents). Toluene is a suitable solvent to facilitate azeotropic removal of water.

-

Reaction: The reaction mixture is heated to reflux. The water formed during the esterification is collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected or by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (no more water is collected), the mixture is cooled to room temperature. The toluene is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: The organic solution is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a white solid.

Synthesis from Adipic Acid and Diphenyl Carbonate

This method offers a more sustainable, acid-free alternative to direct esterification.

Reaction:

Adipic Acid + 2 Diphenyl Carbonate → this compound + 2 Phenol + 2 CO₂

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, adipic acid (1.0 equivalent) is mixed with diphenyl carbonate (2.0 equivalents) and a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 10 mol%).

-

Reaction: The mixture is heated to an elevated temperature (e.g., 160 °C) under a nitrogen atmosphere for a prolonged period (e.g., 24 hours).

-

Purification: The byproduct, phenol, is removed by vacuum distillation to yield the this compound product. Further purification can be achieved by recrystallization.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from adipic acid and phenol.

References

The Thermal Behavior of Diphenyl Adipate: A Technical Examination of Stability and Decomposition

Introduction

Diphenyl adipate (CAS No. 3195-37-7), the diphenyl ester of hexanedioic acid, is a significant chemical intermediate, primarily utilized as a monomer in the synthesis of high-performance polymers such as polyamides and polyesters.[1] Its incorporation into polymer chains can enhance thermal stability and confer desirable mechanical properties.[1] Furthermore, it serves as a plasticizer, augmenting the flexibility and durability of various polymer matrices.[1] Understanding the thermal stability and decomposition profile of this compound is paramount for defining processing parameters during polymerization, ensuring safe handling and storage, and predicting the service life of materials derived from it. This technical guide provides a comprehensive overview of the thermal properties of this compound, based on established principles of organic ester decomposition and data from analogous compounds, in the absence of specific, publicly available thermogravimetric data for the pure compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its identification and have implications for its behavior at elevated temperatures.

| Property | Value | Reference |

| CAS Number | 3195-37-7 | [1] |

| Molecular Formula | C₁₈H₁₈O₄ | |

| Molecular Weight | 298.33 g/mol | |

| Melting Point | 105.5-106 °C | |

| Boiling Point (Predicted) | 444.5 ± 28.0 °C | |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ |

Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively documented in peer-reviewed literature, its thermal stability can be inferred from its application in melt polycondensation reactions and the behavior of structurally similar compounds. The synthesis of polyesters and polyamides using this compound often requires temperatures that can exceed 200°C, indicating that the molecule is stable well above its melting point.

Studies on analogous aromatic and aliphatic esters provide a framework for estimating its decomposition range. For instance, certain imidazoline/dimethyl succinate hybrids exhibit thermal stability up to 200–208°C.[2] Aliphatic polyesters based on succinic acid show even higher stability, with maximum decomposition rates occurring at temperatures between 420–430°C.[3] Given the presence of stabilizing phenyl groups, the decomposition onset for this compound is anticipated to be in the upper end of this range, likely exceeding 300°C in an inert atmosphere.

The primary thermal decomposition pathway for esters typically involves the cleavage of the ester bond. For this compound, this would lead to the formation of various smaller molecules. The most plausible mechanism is initiated by the scission of the acyl-oxygen bond.

Anticipated Decomposition Products:

Under pyrolytic conditions (heating in an inert atmosphere), the decomposition of this compound is expected to yield a range of products, including:

-

Phenol: Resulting from the cleavage and hydrogen abstraction by the phenoxy group.

-

Adipic Anhydride (or its derivatives): Formed through intramolecular cyclization of the adipate backbone following initial fragmentation.

-

Carbon Dioxide and Carbon Monoxide: From decarboxylation and further fragmentation at high temperatures.

-

Benzene and other aromatic fragments: Arising from secondary decomposition of the phenyl rings.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: To measure the change in mass of this compound as a function of temperature, identifying the onset of decomposition and characterizing mass loss stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5–10 mg of high-purity this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20–50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

-

Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).

-

Identify the peak decomposition temperature(s) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow to or from this compound as a function of temperature, identifying melting point, phase transitions, and the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2–5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20–50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 450°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

-

Analysis:

-

Identify endothermic peaks corresponding to melting and exothermic events corresponding to decomposition.

-

Determine the melting temperature (T_m) from the peak of the melting endotherm.

-

Determine the onset temperature of decomposition from the start of the exothermic decomposition peak.

-

Calculate the enthalpy of fusion (ΔH_f) and the enthalpy of decomposition (ΔH_d) by integrating the area under the respective peaks.

-

Visualizing Workflows and Pathways

Experimental Workflow for Thermal Analysis

The logical flow of operations for characterizing the thermal properties of a compound like this compound is depicted below.

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Thermal Decomposition Pathway

Based on fundamental chemical principles, a plausible thermal decomposition pathway for this compound under inert conditions is proposed. The process is likely initiated by homolytic cleavage of the ester bond.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This compound is a thermally stable molecule, a characteristic that is critical to its primary application in polymer synthesis. While direct experimental thermograms are not widely available, a comprehensive understanding of its likely thermal behavior can be constructed from its known chemical reactivity and data from analogous ester compounds. The decomposition is expected to initiate at temperatures above 300°C, proceeding via ester bond cleavage to yield phenol, derivatives of adipic acid, and smaller gaseous molecules. The detailed experimental protocols and conceptual workflows provided herein offer a robust framework for researchers and professionals in drug development and material science to empirically investigate and fully characterize the thermal properties of this compound.

References

- 1. This compound | 3195-37-7 | Benchchem [benchchem.com]

- 2. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Spectroscopic Profile of Diphenyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diphenyl Adipate

This compound is an aromatic ester of adipic acid and phenol. Its structure, featuring a central aliphatic chain flanked by two phenyl groups connected via ester linkages, dictates its characteristic spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and quality control in various research and development applications.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its ester and aromatic functionalities. The expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H Stretching |

| 1750 - 1735 | Strong | Ester C=O Carbonyl Stretching |

| 1600 - 1450 | Medium to Weak | Aromatic C=C Ring Stretching |

| 1200 - 1150 | Strong | Ester C-O Stretching (asymmetric) |

| 1100 - 1050 | Strong | Ester C-O Stretching (symmetric) |

| 750 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: These are expected ranges and the exact peak positions can be influenced by the sample state and measurement conditions.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl groups. The presence of the ester group can cause slight shifts in the absorption maxima compared to unsubstituted benzene.

| Expected λmax (nm) | Solvent | Electronic Transition |

| ~ 260 - 270 | Non-polar (e.g., Cyclohexane) | π → π* (Benzene ring) |

| ~ 265 - 275 | Polar (e.g., Ethanol) | π → π* (Benzene ring) |

Note: The exact absorption maxima (λmax) and molar absorptivity are dependent on the solvent used. A slight bathochromic (red) shift may be observed in polar solvents.

Experimental Protocols

The following are detailed methodologies for obtaining the FT-IR and UV-Vis spectra of this compound.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR crystal.

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The spectrum is then analyzed for the characteristic absorption peaks.

Alternative Methodology: KBr Pellet Technique

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded as described above.

UV-Vis Spectroscopy

Objective: To determine the ultraviolet absorption maxima of this compound in solution.

Methodology:

-

Instrument: A double-beam UV-Vis Spectrophotometer.

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) in a volumetric flask.

-

A series of dilutions are made to obtain a final concentration that gives an absorbance reading in the optimal range of 0.2 - 0.8 AU.

-

-

Data Acquisition:

-

A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the solvent.

-

Both cuvettes are filled with the solvent to record a baseline.

-

The solvent in the sample cuvette is replaced with the this compound solution.

-

The absorption spectrum is recorded over a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Technical Guide: Solubility of Diphenyl Adipate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenyl adipate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility predictions, theoretical considerations, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is the diester of adipic acid and phenol. It is a white crystalline solid at room temperature. Its structure, featuring a flexible aliphatic chain and two aromatic phenyl groups, gives it unique properties as a plasticizer and a monomer for polyesters and polyamides. Understanding its solubility is crucial for its application in synthesis, purification, formulation, and material science.

Physical and Chemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 3195-37-7 | [1][2] |

| Molecular Formula | C₁₈H₁₈O₄ | [1][3] |

| Molecular Weight | 298.33 g/mol | [3] |

| Melting Point | 105.5-106 °C | |

| Appearance | White crystalline powder |

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of two phenyl groups suggests good solubility in aromatic and nonpolar solvents, while the ester groups provide some polarity.

Qualitative Solubility Predictions:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of the hydroxyl group in alcohols is significantly different from the largely nonpolar character of this compound. Solubility is expected to increase with the alkyl chain length of the alcohol and with temperature. Ethanol may be a suitable solvent for recrystallization.[4] |

| Ketones | Acetone | Moderate | Acetone has intermediate polarity and can interact with the ester groups of this compound. |

| Esters | Ethyl Acetate | Moderate to High | As an ester itself, this compound is likely to be soluble in other esters of similar polarity due to favorable dipole-dipole interactions.[5][6] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The phenyl groups of this compound will have strong van der Waals interactions with aromatic solvents.[7] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity and intermolecular forces between the aromatic this compound and non-aromatic, nonpolar aliphatic hydrocarbons suggests low solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Chlorinated solvents are effective at dissolving a wide range of organic compounds, including those with aromatic and ester functionalities.[8] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many organic compounds, and THF, in particular, is a versatile solvent for polymers and larger molecules. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and are capable of dissolving a wide range of substances. |

| Water | Insoluble | As a relatively large organic molecule with significant nonpolar character, this compound is expected to be insoluble in water.[9][10] |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid organic compound like this compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point is recommended). A vacuum oven can be used for faster and more gentle drying.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (mass of residue in g / volume of aliquot in mL) * 100

-

mol/L: (mass of residue in g / molecular weight of this compound) / volume of aliquot in L

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 3195-37-7 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Polyester - Wikipedia [en.wikipedia.org]

- 9. nagwa.com [nagwa.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Crystalline Structure of Diphenyl Adipate Single Crystals: A Technical Review of a Seldom-Studied Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl adipate, an aromatic ester of adipic acid, holds potential interest in various chemical and pharmaceutical applications due to its structural motifs. However, a comprehensive review of publicly accessible crystallographic databases and the scientific literature reveals a significant gap in the understanding of its solid-state architecture. To date, the single-crystal X-ray structure of this compound has not been reported. This technical guide addresses this information scarcity by summarizing the known properties of this compound and presenting a methodological workflow for its future crystallographic analysis. In the absence of direct data, this document provides context by briefly examining the crystalline structures of related phenyl esters, offering potential insights into the packing and conformational behavior that this compound might exhibit.

Introduction

This compound (C₁₈H₁₈O₄, MW: 298.33 g/mol ) is a diester formed from adipic acid and phenol.[1][2][3] While its synthesis and basic chemical properties are documented, a detailed understanding of its three-dimensional structure at the atomic level is conspicuously absent from the scientific record. The arrangement of molecules in the crystalline state dictates crucial material properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development and materials science. This guide serves to highlight the current knowledge gap and to provide a framework for future research into the single-crystal structure of this compound.

Known Properties of this compound

While crystallographic data is unavailable, other physical and chemical properties have been reported:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |

| Molecular Weight | 298.33 g/mol | [1][2] |

| CAS Number | 3195-37-7 | [1] |

Proposed Experimental Workflow for Single-Crystal X-ray Diffraction

To elucidate the crystalline structure of this compound, a systematic experimental approach is required. The following workflow outlines the necessary steps for crystal growth, data collection, and structure solution and refinement.

Caption: Proposed experimental workflow for the determination of the crystalline structure of this compound.

Synthesis and Purification

The first step involves the synthesis of high-purity this compound. Common synthesis routes include the esterification of adipic acid with phenol. The purity of the starting material is critical for successful crystallization.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of solvents and crystallization techniques is necessary.

-

Solvent Selection: A range of solvents with varying polarities should be tested.

-

Techniques:

-

Slow Evaporation: A solution of this compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution is slowly cooled to induce crystallization.

-

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

Structure Solution and Refinement

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Insights from Related Structures

In the absence of data for this compound, examining the crystal structures of chemically related compounds can provide valuable hypotheses about its potential solid-state conformation and packing. For instance, the crystal structures of other phenyl esters of dicarboxylic acids or aromatic esters of linear chains often exhibit packing motifs driven by π-π stacking of the phenyl rings and weak C-H···O hydrogen bonds. The conformation of the flexible adipate chain will also be a key determinant of the overall crystal packing.

Conclusion

The determination of the single-crystal structure of this compound is a necessary step to fully characterize this compound and unlock its potential in various scientific and industrial fields. While no published structure currently exists, the experimental workflow outlined in this guide provides a clear path forward for researchers. The resulting crystallographic data, including unit cell parameters, space group, and atomic coordinates, will be invaluable for computational modeling, understanding structure-property relationships, and guiding the design of new materials and pharmaceutical formulations. It is hoped that this guide will stimulate research in this area and lead to the elucidation of the crystalline structure of this compound.

References

Health and Safety Data for Diphenyl Adipate: An In-Depth Technical Guide

Disclaimer: A comprehensive search of publicly available scientific literature and chemical safety databases has revealed a significant lack of specific health and safety data for Diphenyl Adipate. There is no registered substance dossier containing detailed toxicological and ecotoxicological studies available. Therefore, a complete health and safety data sheet with quantitative data and detailed experimental protocols, as originally requested, cannot be compiled. This guide provides the limited available information on this compound and includes data on its expected hydrolysis products, adipic acid and phenol, for precautionary purposes. The information on the hydrolysis products should not be used as a direct substitute for data on this compound itself.

Chemical Identification and Physicochemical Properties

This compound is the diphenyl ester of adipic acid.[1][2] It belongs to the family of adipate esters, which are used in a variety of applications, including as plasticizers.[3]

Table 1: Identification and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Diphenyl hexanedioate, Adipic acid, diphenyl ester | [1][4] |

| CAS Number | 3195-37-7 | [1][2] |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |

| Molecular Weight | 298.33 g/mol | [1][5] |

| Physical State | Solid (at standard conditions) | |

| Computed Properties | ||

| XLogP3-AA | 3.7 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [1][5] |

| Rotatable Bond Count | 9 | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

Hazard Identification and Classification

There is no official GHS classification for this compound available in the searched databases.[1] Due to the lack of toxicological data, the hazards of this compound have not been formally classified.

Toxicological Information

No specific toxicological studies (e.g., acute toxicity, skin/eye irritation, sensitization, mutagenicity, carcinogenicity, reproductive toxicity) for this compound were found in the comprehensive literature search. In such data-poor situations, one point of consideration is the potential for the substance to break down (hydrolyze) into its constituent components.

Hydrolysis

In the presence of water, especially under acidic or basic conditions, esters can undergo hydrolysis. For this compound, this reaction would yield adipic acid and phenol.[6]

Toxicological Profile of Hydrolysis Products

Given the potential for hydrolysis, the known hazards of adipic acid and phenol are presented below for informational and precautionary purposes.

Adipic acid is a solid that can cause serious eye irritation.[7][8][9][10] It may also cause skin and respiratory irritation.[7][11] It is not classified as a skin sensitizer, mutagen, or carcinogen.[7]

Table 2: Summary of Hazards for Adipic Acid

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | Not classified as acutely toxic | |

| Skin Corrosion/Irritation | May cause slight skin irritation | [7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2A) | [7][8][10][11] |

| Respiratory/Skin Sensitization | Not a skin sensitizer | [7] |

| Germ Cell Mutagenicity | Non-mutagenic | [7] |

| Carcinogenicity | Not carcinogenic | [7] |

| Reproductive Toxicity | Not a reproductive or developmental toxicant | [7] |

| STOT-Single Exposure | May cause respiratory irritation | [7] |

Phenol is a toxic and corrosive substance.[12][13][14] It is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It causes severe skin burns and eye damage.[13][15] Phenol is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[13][15]

Table 3: Summary of Hazards for Phenol

| Endpoint | Result | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic (GHS Category 3) | [13][14] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (GHS Category 1B) | [13][15] |

| Serious Eye Damage/Irritation | Causes severe eye damage | [13] |

| Respiratory/Skin Sensitization | Not known to cause sensitization | [15] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (GHS Category 2) | [13][14][15] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | [16] |

| Reproductive Toxicity | No definitive classification | |

| STOT-Single Exposure | Causes irritation to the respiratory tract | |

| STOT-Repeated Exposure | May cause damage to organs (GHS Category 2) | [13][14] |

First Aid Measures

Due to the lack of specific data for this compound, first aid measures should be based on general chemical safety principles and the potential hazards of its hydrolysis products.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention, especially considering the high dermal toxicity of phenol.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[8][9][10]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[9]

Exposure Controls and Personal Protection

As no occupational exposure limits have been established for this compound, it is prudent to handle it with a high degree of caution.

-

Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8][9]

-

Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a low level, a NIOSH-approved respirator may be necessary.

-

Ecological Information

No specific ecotoxicological data for this compound was found. Adipate esters, in general, are susceptible to hydrolysis in aquatic environments.[3] The ecotoxicity of its hydrolysis products, particularly phenol, is a concern as phenol is toxic to aquatic life with long-lasting effects.[13]

Experimental Protocols

No experimental protocols for toxicological or ecotoxicological testing of this compound were found in the searched literature. Standardized testing would need to be conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to generate the necessary data for a comprehensive hazard assessment.

Conclusion

There is a significant data gap regarding the health and safety of this compound. While it is a member of the generally low-toxicity adipate ester family, its hydrolysis to phenol is a point of concern that warrants cautious handling. A full assessment of its safety requires empirical testing. Researchers, scientists, and drug development professionals should handle this substance with appropriate protective measures until more definitive data becomes available.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Adipic acid, diphenyl ester [webbook.nist.gov]

- 3. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3195-37-7 [amp.chemicalbook.com]

- 5. Compound 526553: 1,6-Diphenyl hexanedioate - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 6. This compound | 3195-37-7 | Benchchem [benchchem.com]

- 7. redox.com [redox.com]

- 8. carlroth.com [carlroth.com]

- 9. chemos.de [chemos.de]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. flinnsci.com [flinnsci.com]

- 12. nj.gov [nj.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. ineos.com [ineos.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

Commercial suppliers of high-purity Diphenyl adipate

An In-depth Technical Guide to Commercial Suppliers of High-Purity Diphenyl Adipate for Researchers and Drug Development Professionals

Introduction

This compound (CAS No: 3195-37-7), the diphenyl ester of hexanedioic acid, is a chemical compound with growing significance in polymer science and pharmaceutical research. Its applications range from serving as a monomer in the synthesis of high-performance polymers like polyamides to its use as a plasticizer and solvent in advanced pharmaceutical formulations.[1] For researchers and drug development professionals, securing a reliable source of high-purity this compound is critical to ensure the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of commercial suppliers, available technical data, and detailed experimental protocols for the synthesis and quality control of high-purity this compound.

Commercial Suppliers of this compound

Identifying a suitable commercial supplier requires careful consideration of purity, availability of technical documentation, and batch-to-batch consistency. The following companies are notable suppliers of this compound for research and development purposes.

Data Presentation: Summary of Commercial Suppliers

While many suppliers list this compound in their catalogs, publicly available high-purity specifications and Certificates of Analysis (CoA) are often limited. Researchers are strongly encouraged to contact suppliers directly to obtain detailed lot-specific data.

| Supplier | Product Name/Number | Stated Purity | Country of Origin/Location | Notes |

| Benchchem | This compound (Cat. No.: B1582185) | Not specified | N/A | For research use only.[1] |

| HANGZHOU LEAP CHEM CO., LTD. | This compound | Not specified | China | A specialized fine chemical supplier for research and bulk manufacturing.[2] |

| Finetech Industry Limited | This compound | Not specified | China | Listed on ChemicalBook.[3][4] |

| Aikon International Limited | This compound | Not specified | China | Listed on ChemicalBook.[3][4] |

| American Custom Chemicals Corporation | This compound (CHM0308414) | 95.00% | United States | Listed on ChemicalBook.[4] |

Note: The purity data is based on information available in public listings and may not reflect the highest purity grade available. Direct inquiry is recommended for obtaining research or pharmaceutical-grade material.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a research setting.

Synthesis of High-Purity this compound

A common and effective method for synthesizing this compound is the reaction of adipoyl chloride with phenol. This method avoids the high temperatures and equilibrium challenges of direct esterification.

Protocol: Synthesis from Adipoyl Chloride and Phenol [5]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adipoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or toluene.

-

Addition of Phenol : To this solution, add phenol (2.2 eq) and a tertiary amine base, such as triethylamine or pyridine (2.2 eq), to act as a proton scavenger. The addition should be done dropwise at 0 °C to control the exothermic reaction.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove the amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield high-purity this compound as a white solid.[5]

Visualization: Synthesis Workflow

Caption: Synthesis workflow for high-purity this compound.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques.

Protocol: Purity Determination by GC-MS

This protocol is adapted from established methods for analyzing adipate plasticizers and can be optimized for this compound.[6][7]

-

Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration if quantitative analysis is required.

-

GC-MS Instrument Conditions :

-

GC Column : A low to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.

-

Injection : 1 µL injection volume in splitless mode.

-

Inlet Temperature : 280 °C.

-

Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C, and hold for 10 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

MS Interface Temperature : 290 °C.

-

MS Ion Source Temperature : 230 °C.

-

Mass Range : Scan from m/z 40 to 450.

-

-

Data Analysis : Identify the this compound peak by its retention time and mass spectrum. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Structural Confirmation by ¹H-NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

NMR Acquisition : Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

-

Spectral Interpretation : The expected chemical shifts (δ) for this compound are:[5]

-

δ 7.43-7.33 (m, 4H) : Protons on the phenyl rings (meta-H).

-

δ 7.25-7.20 (m, 2H) : Protons on the phenyl rings (para-H).

-

δ 7.13-7.04 (m, 4H) : Protons on the phenyl rings (ortho-H).

-

δ 2.71-2.57 (m, 4H) : Methylene protons adjacent to the carbonyl groups (-CH₂-C=O).

-

δ 1.97-1.82 (m, 4H) : Methylene protons in the center of the adipate chain (-CH₂-CH₂-).

-

Visualization: Analytical Workflow

Caption: Quality control workflow for this compound.

Logical Framework for Supplier Selection

Choosing the right supplier is a critical decision for any research project. The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound.

Visualization: Supplier Selection Logic

Caption: Decision workflow for selecting a chemical supplier.

Conclusion

For researchers in drug development and materials science, obtaining high-purity this compound is essential for reliable outcomes. While a number of commercial suppliers exist, detailed public information on purity and impurity profiles is often scarce. Therefore, a proactive approach involving direct communication with suppliers to obtain technical data sheets and certificates of analysis is crucial. The provided synthesis and analytical protocols offer a robust framework for in-house preparation and quality verification, ensuring that the material meets the stringent requirements of advanced research applications.

References

- 1. This compound | 3195-37-7 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 3195-37-7 [chemicalbook.com]

- 4. This compound | 3195-37-7 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Use of Diphenyl adipate in polyester synthesis

An in-depth guide to the synthesis of polyesters utilizing diphenyl adipate is presented for researchers, scientists, and professionals in drug development. This document outlines the application, detailed experimental protocols, and expected material characteristics based on established principles of polyester chemistry.

Application Notes

Topic: Use of this compound in Polyester Synthesis

This compound serves as an activated monomer for the synthesis of polyesters, primarily through transesterification reactions. The use of a diphenyl ester, as opposed to a dicarboxylic acid or a simple alkyl ester, offers distinct advantages in polycondensation processes.

Advantages of Using this compound:

-